![molecular formula C9H13F3N4OS B1411832 2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol CAS No. 1713589-54-8](/img/structure/B1411832.png)

2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol

Overview

Description

2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol, also known as TFMPP, is a psychoactive drug that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Novel synthesis methods have been developed for creating 1,3,4-thiadiazole derivatives containing piperazine, which are significant for medicinal chemistry applications. For instance, Abdel‐Aziz et al. (2009) demonstrated a method for synthesizing compounds with potential anti-arrhythmic activity, including 1,3,4-thiadiazole derivatives (Abdel‐Aziz et al., 2009).

Chemical Characteristics : Investigations into the solubility, thermodynamics, and partitioning processes of related compounds in various solvents have been conducted, offering insights into their pharmacological properties. Volkova et al. (2020) analyzed the solubility and partitioning processes of a novel potential antifungal compound, providing key data for drug development (Volkova et al., 2020).

Biological Activities

Antibacterial and Antifungal Properties : Various derivatives have been found to exhibit significant antibacterial and antifungal activities. For example, Deshmukh et al. (2017) synthesized novel compounds showing moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Antiviral and Antimicrobial Effects : Some derivatives have demonstrated inhibitory effects on pathogens like Xanthomonas campestris pv. oryzae, as well as certain antiviral activities, as highlighted in the work of Xia (2015) (Xia, 2015).

Applications in Drug Development

Development of Novel Therapeutics : The synthesis and evaluation of these compounds have significant implications for the development of new drugs, particularly in targeting specific diseases. For example, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, a compound with potential therapeutic applications (Guo et al., 2006).

Optimization for Specific Diseases : Research has been directed towards optimizing these compounds for treating specific diseases, such as antileishmanial activity demonstrated by Tahghighi et al. (2011) (Tahghighi et al., 2011).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Its structural features suggest that it may have good bioavailability and could be metabolized by the liver .

Result of Action

Compounds with similar structures have been found to have various effects, including anti-inflammatory, anticancer, and antiviral activities .

Future Directions

The future directions for research on “2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name |

2-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4OS/c10-9(11,12)7-13-14-8(18-7)16-3-1-15(2-4-16)5-6-17/h17H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBFXANHDBYXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NN=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol | |

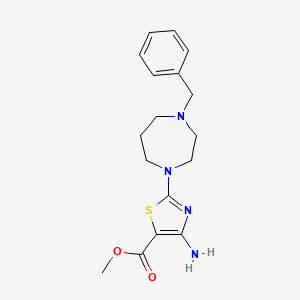

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)

![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)

![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)